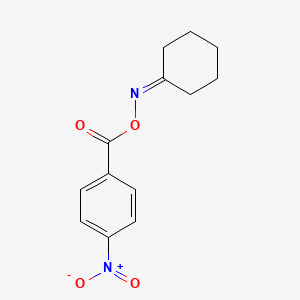

cyclohexanone O-(4-nitrobenzoyl)oxime

Description

Contextualization of Oxime Esters in Organic Synthesis

To appreciate the role of cyclohexanone (B45756) O-(4-nitrobenzoyl)oxime, one must first understand the landscape of oxime ester chemistry.

Historical Development and Expanding Scope of Oxime Ester Chemistry

The study of oximes dates back to the late 19th century, but the exploration of their O-acylated derivatives, or oxime esters, as versatile synthetic intermediates is a more recent endeavor. Initially, oxime esters were often considered as simple derivatives for the characterization of oximes. However, over the past few decades, their reactivity has been increasingly harnessed for a wide array of chemical transformations. The inherent weakness of the N-O bond in oxime esters is a key feature that has been exploited in various reactions, including rearrangements, eliminations, and radical-based processes.

The scope of oxime ester chemistry has expanded significantly from its early applications. Modern synthetic methods now utilize oxime esters in the construction of complex nitrogen-containing molecules, such as amides, lactams, and various heterocyclic scaffolds. rsc.org The ability to tune the reactivity of the oxime ester by modifying the acyl group has been a major driver of this expansion, allowing for the development of highly selective and efficient synthetic protocols.

Strategic Importance of the O-Acyl Oxime Moiety

The O-acyl oxime moiety is a cornerstone of modern organic synthesis due to its dual functionality. Firstly, the acyl group serves as an excellent leaving group, facilitating cleavage of the N-O bond under various conditions, including thermal, acidic, basic, or photolytic activation. This property is central to the classical Beckmann rearrangement, where an oxime is converted to an amide. wikipedia.org The use of an O-acyl oxime in place of a simple oxime allows this rearrangement to proceed under much milder conditions. organic-chemistry.orgaudreyli.com

Secondly, the O-acyl oxime can act as a precursor to iminyl radicals upon N-O bond homolysis. nsf.gov This reactivity has been increasingly exploited in photoredox catalysis, enabling a host of novel carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to generate these highly reactive intermediates under mild, light-mediated conditions has opened up new avenues for the synthesis of complex molecular architectures. Furthermore, O-acyl oximes have been employed as directing groups in transition metal-catalyzed C-H functionalization reactions, showcasing their versatility in modern synthetic chemistry. rsc.orgnih.gov

Significance of Cyclohexanone O-(4-nitrobenzoyl)oxime within Oxime Ester Class

Within the diverse family of oxime esters, this compound holds a special place due to the specific interplay of its constituent parts.

Rationale for the Nitrobenzoyl Moiety in Oxime Chemistry

The incorporation of a 4-nitrobenzoyl group onto the oxime oxygen is a deliberate and strategic choice. The nitro group is strongly electron-withdrawing, which has a profound impact on the electronic properties of the entire molecule. This electron-withdrawing nature enhances the leaving group ability of the 4-nitrobenzoate (B1230335) anion. In reactions where the N-O bond is cleaved heterolytically, such as the Beckmann rearrangement, a better leaving group facilitates the reaction, often allowing it to proceed under milder conditions and with higher efficiency. libretexts.org

The stability of the resulting 4-nitrobenzoate anion, due to resonance delocalization of the negative charge, is a key thermodynamic driver for these transformations. youtube.com Furthermore, in the context of radical chemistry, the electron-deficient nature of the nitrobenzoyl group can influence the redox potential of the oxime ester, making it more susceptible to reduction in photoredox catalytic cycles to generate the corresponding iminyl radical.

| Feature of 4-Nitrobenzoyl Moiety | Consequence in Oxime Chemistry |

| Strong Electron-Withdrawing Nature | Enhanced leaving group ability of the 4-nitrobenzoate. |

| Resonance Stabilization of Anion | Increased thermodynamic driving force for N-O bond cleavage. |

| Modified Redox Potential | Facilitates single-electron transfer in photoredox catalysis. |

Foundational Relevance to Advanced Synthetic Methodologies

The unique reactivity profile of this compound makes it a foundational substrate for several advanced synthetic methodologies. Its primary application lies in the Beckmann rearrangement to produce ε-caprolactam, the monomer for Nylon-6. wikipedia.orgnih.gov The use of the 4-nitrobenzoyl derivative allows this industrially significant transformation to be carried out with greater control and under less harsh conditions than traditional methods that often require strong acids. audreyli.com

Beyond this classical application, the principles governing the reactivity of this compound are being extended to more intricate synthetic challenges. The generation of cyclohexyl-fused N-heterocycles through transition-metal-catalyzed C-H activation/annulation cascades, where the O-acyl oxime acts as an internal oxidant and directing group, is a promising area of research. rsc.org The predictable and enhanced reactivity imparted by the 4-nitrobenzoyl group makes this class of compounds ideal for the development of novel, efficient, and selective synthetic methods for the construction of valuable nitrogen-containing molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(cyclohexylideneamino) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-13(19-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMIWXNLHNLOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of Cyclohexanone O 4 Nitrobenzoyl Oxime Derivatives

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods provides a complete picture of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Infrared (IR) and Raman spectroscopy probe the vibrational modes of functional groups, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), allows for the definitive assignment of all proton and carbon signals and provides insights into the spatial proximity of atoms.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of cyclohexanone (B45756) O-benzoyl oxime, the protons of the cyclohexyl ring appear as multiplets in the upfield region, typically between δ 1.5 and 2.7 ppm. The protons on the carbons adjacent to the oxime nitrogen (α-protons) are expected to be the most deshielded within the ring system. The aromatic protons of the benzoyl group typically resonate in the downfield region, between δ 7.4 and 8.1 ppm. researchgate.net

For the 4-aminobenzoyl derivative, the electron-donating amino group influences the chemical shifts of the aromatic protons. researchgate.net In contrast, for cyclohexanone O-(4-nitrobenzoyl)oxime, the strongly electron-withdrawing nitro group would cause a significant downfield shift of the aromatic protons, likely beyond δ 8.0 ppm, due to the deshielding effect. The protons on the cyclohexyl ring would be less affected, but minor shifts might be observed.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For cyclohexanone O-benzoyl oxime, the carbonyl carbon of the ester group is typically observed around δ 164 ppm, and the imino carbon (C=N) of the oxime is found near δ 169 ppm. The carbons of the cyclohexyl ring resonate in the range of δ 25-32 ppm. researchgate.net

The introduction of a 4-nitro group is anticipated to cause a downfield shift for the carbonyl carbon and the ipso-carbon of the aromatic ring due to its electron-withdrawing nature. The other aromatic carbon signals would also be shifted compared to the benzoyl analogue.

NOESY:

A NOESY experiment would be instrumental in confirming the stereochemistry around the C=N double bond (E/Z isomerism) by observing through-space correlations between the protons of the cyclohexyl ring and the aromatic protons of the nitrobenzoyl group.

Interactive Data Table: NMR Data for Cyclohexanone Oxime Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Cyclohexanone O-Benzoyl Oxime researchgate.net | 8.06 (d, 2H), 7.56 (t, 1H), 7.44 (t, 2H), 2.66 (t, 2H), 2.45 (t, 2H), 1.77 (m, 2H), 1.72 (m, 2H), 1.60 (m, 2H) | 169.2 (C=N), 163.9 (C=O), 132.8, 129.1, 128.1, 31.8, 26.7, 26.4, 25.5, 25.0 |

| Cyclohexanone O-(4-aminobenzoyl)oxime researchgate.net | Not fully reported, but aromatic protons are shifted upfield compared to the benzoyl derivative. | 168.5 (C=N), 164.3 (C=O), 151.5, 131.2, 117.2, 113.4, 31.8, 26.6, 26.4, 25.5, 25.1 |

| This compound (Predicted) | Aromatic protons expected > δ 8.0 ppm. Cyclohexyl protons similar to benzoyl derivative. | C=O and aromatic carbons expected to be shifted downfield compared to the benzoyl derivative. |

IR and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by measuring the vibrations of bonds.

For cyclohexanone O-benzoyl oxime, characteristic IR absorption bands are observed for the C=O stretching of the ester group at approximately 1730 cm⁻¹ and the C=N stretching of the oxime at around 1633 cm⁻¹. researchgate.net In the case of this compound, the C=O stretching frequency would likely be shifted to a higher wavenumber (around 1740-1750 cm⁻¹) due to the electron-withdrawing effect of the nitro group, which strengthens the C=O bond. Furthermore, strong characteristic bands for the symmetric and asymmetric stretching of the nitro group would be expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=N bond and the aromatic ring vibrations.

Interactive Data Table: Key IR Absorptions for Cyclohexanone Oxime Derivatives

| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

| Cyclohexanone O-Benzoyl Oxime researchgate.net | 1730 | 1633 | - |

| Cyclohexanone O-(4-aminobenzoyl)oxime researchgate.net | 1707 | 1638 | N-H stretching (~3300-3500) |

| This compound (Predicted) | ~1740-1750 | ~1630-1640 | NO₂ asymmetric stretch (~1530), NO₂ symmetric stretch (~1350) |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For cyclohexanone O-benzoyl oxime, the [M+Na]⁺ ion was observed at m/z 240.1000, confirming the molecular formula C₁₃H₁₅NO₂. researchgate.net For this compound, the expected molecular weight is higher due to the addition of the nitro group. The molecular formula would be C₁₃H₁₄N₂O₄, with a monoisotopic mass of 262.0954 g/mol .

The fragmentation pattern in MS would likely involve the cleavage of the N-O bond and the ester bond, leading to characteristic fragment ions corresponding to the cyclohexanone oxime cation, the 4-nitrobenzoyl cation, and other smaller fragments.

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzoyl group in cyclohexanone O-benzoyl oxime exhibits characteristic π→π* transitions. The introduction of a nitro group in the para position of the benzoyl ring in this compound would extend the conjugation and introduce n→π* transitions associated with the nitro group. This would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzoyl derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While no specific X-ray crystal structure data for this compound or its close analogues were found in the cited search results, a crystallographic study would reveal:

The precise geometry of the cyclohexyl ring, likely a chair conformation.

The planarity of the oxime ester and benzoyl groups.

The torsion angles between the different parts of the molecule.

The potential for intermolecular interactions, such as hydrogen bonding or π-π stacking, which would influence the crystal packing.

The presence of the polar nitro group could lead to significant dipole-dipole interactions and potentially close packing in the crystal lattice.

Elucidation of Molecular Conformation and Stereochemistry

The molecular conformation of this compound is primarily defined by the spatial arrangement of its three key components: the cyclohexyl ring, the oxime group, and the 4-nitrobenzoyl substituent. X-ray diffraction analyses of related cyclohexanone oxime compounds confirm that the cyclohexyl ring consistently adopts a slightly distorted chair conformation. mdpi.com This fundamental structure is maintained in its derivatives.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Precise bond lengths and angles are determined through X-ray crystallography. While a specific crystal structure for this compound is not publicly available, data from closely related O-acyl oximes and nitroaromatic compounds provide a highly representative model of its geometry. The presence of the electron-withdrawing 4-nitrobenzoyl group influences the electronic structure and, consequently, the bond lengths within the oxime ester linkage. mdpi.com

Below is a table of representative geometric parameters compiled from crystallographic data of analogous structures.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| C=N | ~1.29 Å | |

| N–O (oxime ester) | ~1.39 - 1.42 Å | |

| C–O (ester) | ~1.34 Å | |

| C=O (ester) | ~1.21 Å | |

| Bond Angles (°) | ||

| C6-C1-C2 | ~117° | |

| C1=N–O | ~110-112° | |

| N–O–C (ester) | ~115° | |

| Torsional Angles (°) | ||

| C2-C1-N-O | ~180° (E-isomer) | |

| C1-N-O-C(O) | ~180° (s-trans) |

Note: These values are representative and sourced from crystallographic data of similar O-acyl oximes and related structures. The actual values for the title compound may vary slightly.

Conformational Analysis and Stereoisomerism

Investigation of Ring Conformations (e.g., Cyclohexyl Ring Chair Conformation)

The six-membered cyclohexyl ring in this compound adopts a chair conformation, which is the most stable arrangement for cyclohexane (B81311) systems as it minimizes both angle and torsional strain. However, due to the presence of the sp²-hybridized carbon atom (C1) of the oxime group, the chair is slightly distorted compared to that of a simple cyclohexane ring. mdpi.com The C-C-C bond angles within the ring are close to the ideal tetrahedral angle of 109.5°, except at the C1 position where the angle is wider (approximately 117°) due to the double bond.

Conformational Dynamics of Oxime Esters

The conformational dynamics of this compound involve two primary motions: the interconversion of the cyclohexyl ring and the rotation around the single bonds of the oxime ester linkage.

The cyclohexyl ring can undergo a chair-to-chair interconversion, often called "ring-flipping." This process involves the simultaneous conversion of all axial bonds to equatorial bonds and vice-versa. While this is a rapid process in unsubstituted cyclohexane, the bulky oxime ester group at C1 introduces a significant energy barrier, making one chair conformation potentially more stable than the other, though interconversion still occurs.

Chemical Reactivity and Mechanistic Investigations of Cyclohexanone O 4 Nitrobenzoyl Oxime

Radical Generation and Pathways via N-O Bond Fragmentation

Cyclohexanone (B45756) O-(4-nitrobenzoyl)oxime, like other oxime esters, serves as a valuable precursor for generating various radical species. This reactivity stems from the inherent weakness of the nitrogen-oxygen (N-O) bond, which can be cleaved under specific conditions to initiate radical-mediated transformations. nih.govnih.gov

The N-O bond within oxime derivatives is susceptible to homolytic cleavage, a process that can be initiated through the input of thermal or photochemical energy. nih.gov This homolysis results in the formation of two distinct radical species: a nitrogen-centered iminyl radical and an oxygen-centered acyloxyl radical. mdpi.com Methods such as UV irradiation, conventional heating, or microwave heating provide the necessary energy to overcome the N-O bond dissociation energy, leading to its fragmentation. nih.govmdpi.com This controlled generation of radicals makes oxime esters like cyclohexanone O-(4-nitrobenzoyl)oxime versatile tools in synthetic organic chemistry.

Upon homolytic scission of the N-O bond in this compound, a cyclohexanone-derived iminyl radical is formed. mdpi.com Iminyl radicals are highly reactive intermediates that can participate in several synthetically useful reactions. nsf.gov The primary reaction pathways for these radicals include:

Ring-opening: In the case of iminyl radicals derived from cyclic ketones, such as cyclohexanone, a characteristic reaction is the regioselective cleavage of a carbon-carbon bond to generate a cyanoalkyl radical. researchgate.net This ring-opening transforms the cyclic structure into a linear, functionalized alkyl chain.

Hydrogen Atom Transfer (HAT): Iminyl radicals can abstract a hydrogen atom from a suitable donor, often intramolecularly in a 1,5-HAT process, which is frequently followed by cyclization. nsf.gov

Cyclization: These radicals can undergo addition reactions with tethered alkenes or alkynes, typically through a 5-exo-trig or 5-exo-dig cyclization, to form new heterocyclic structures. nsf.gov

The specific pathway followed by the cyclohexanone-derived iminyl radical depends on the reaction conditions and the presence of other reactive species.

The fragmentation of this compound provides a cascade that generates radicals centered on three different elements: nitrogen, oxygen, and carbon. mdpi.com

Initial N-O Bond Cleavage: The primary event is the homolysis of the N-O bond, which simultaneously produces a nitrogen-centered iminyl radical and an oxygen-centered 4-nitrobenzoyloxyl radical. nih.govmdpi.com

Decarboxylation: The initially formed O-centered 4-nitrobenzoyloxyl radical is an acyloxyl radical. Most acyloxyl radicals are highly unstable and rapidly undergo decarboxylation (loss of CO₂). mdpi.com

Formation of a C-Centered Radical: This decarboxylation event results in the formation of a carbon-centered 4-nitrophenyl radical.

This sequence demonstrates how a single precursor molecule can be used to access a variety of radical intermediates, each with its own characteristic reactivity.

Table 1: Radicals Generated from this compound

| Radical Species | Type | Generation Pathway |

|---|---|---|

| Cyclohexanone-derived iminyl radical | Nitrogen-centered | Direct homolysis of the N-O bond |

| 4-Nitrobenzoyloxyl radical | Oxygen-centered | Direct homolysis of the N-O bond |

| 4-Nitrophenyl radical | Carbon-centered | Decarboxylation of the 4-nitrobenzoyloxyl radical |

Other Significant Reactions

Cyclic ketoxime esters, including derivatives of cyclohexanone, can undergo a characteristic C-C bond cleavage reaction under radical conditions. nih.govresearchgate.net This transformation is initiated by the homolytic cleavage of the weak N-O bond, a process that can be triggered by transition metals, photoredox catalysts, or heat. nih.govmdpi.com

The process begins with a single-electron transfer (SET) to the oxime ester, typically from a metal catalyst or a photosensitizer. nih.govnsf.gov This leads to the fragmentation of the N-O bond, generating an iminyl radical and a carboxylate anion. nsf.gov For cyclic systems like cyclohexanone derivatives, the resulting iminyl radical rapidly undergoes a β-C-C bond cleavage. nih.govnih.gov This ring-opening step is energetically favorable and results in the formation of a carbon-centered radical that contains a distal nitrile group. nsf.govnih.gov

This cyanoalkyl radical is a versatile intermediate that can be trapped by various radical acceptors to form new C-C bonds, making this method a powerful tool for introducing cyanoalkyl groups into organic molecules without using toxic cyanide reagents. nih.govresearchgate.net

Oxime-based chemistry has become a significant tool in the field of dynamic covalent chemistry (DCC), which involves the formation of covalent bonds that can be reversibly cleaved and reformed. nih.govresearchgate.net This reversibility allows for the creation of Covalent Adaptable Networks (CANs), which are polymeric materials that are reprocessable and recyclable. nih.govrsc.org

Oxime metathesis is an acid-catalyzed exchange reaction between oxime groups. nih.govsemanticscholar.org The proposed mechanism, supported by computational studies, involves the protonation of an oxime, followed by the formation of a four-membered cyclic intermediate. nih.govresearchgate.net The presence of an acid catalyst is crucial as it lowers the transition state energies, allowing the exchange to proceed. publons.com This dynamic exchange allows for the rearrangement of cross-linking points within a polymer network, enabling properties like self-healing and malleability. nih.gov The substituent on the oxime can be altered to tune the kinetics of the exchange reaction. nih.gov

The hydrolysis of oximes and their esters is a well-studied process that is typically catalyzed by acid. rsc.orgnoaa.gov For an oxime ester like this compound, hydrolysis can occur at two primary sites: the ester linkage or the oxime C=N bond.

Oximolysis, the reaction of an oxime with an ester, is a two-stage process involving acetylation (or acylation) of the oxime followed by the hydrolysis of the resulting oxime ester. nih.gov The first stage, the nucleophilic attack of the oximate on the ester's carbonyl carbon, is typically the rate-determining step. nih.gov

Mechanistic Elucidation through Kinetic and Isotopic Studies

In Radical C-C Cleavage: The reaction is initiated by a single-electron transfer and N-O bond cleavage to form an iminyl radical. nih.gov Subsequent β-scission of a C-C bond yields the cyanoalkyl radical. nih.gov Kinetic analysis can help determine whether the initial N-O bond homolysis or a subsequent step is rate-limiting. Trapping experiments using radical inhibitors like TEMPO can confirm the presence of radical intermediates. semanticscholar.org

In Acid-Catalyzed Hydrolysis: The hydrolysis of oximes in acidic solution involves a pre-equilibrium protonation followed by nucleophilic attack of water and subsequent breakdown of a tetrahedral intermediate. rsc.orgnih.gov The rate law for such a process is often complex. Kinetic studies measuring the reaction rate as a function of pH and reactant concentrations can identify the RDS. For acetophenone oxime hydrolysis, the slow step was identified as the base-catalyzed expulsion of hydroxylamine (B1172632) from the tetrahedral intermediate. rsc.org

In the Beckmann Rearrangement: Kinetic studies of oxime ester rearrangements have shown that the rate increases with the acidity of the catalyst and the electron-withdrawing nature of the ester group, which makes it a better leaving group. illinois.edu This suggests that the departure of the leaving group is involved in the rate-determining step.

Isotopic labeling is a powerful, non-invasive tool for elucidating reaction mechanisms by tracking the position of atoms throughout a transformation. ias.ac.in For example, in the Fischer esterification, labeling the oxygen of the alcohol with ¹⁸O proved that it becomes the ether oxygen in the ester product, confirming the reaction pathway. libretexts.org Similarly, isotopic labeling could be used to:

Confirm the intramolecular nature of the Beckmann rearrangement.

Distinguish between different potential hydrolysis pathways by labeling the oxygen atoms in the ester group or in the water solvent.

Probe kinetic isotope effects (KIEs), where replacing an atom with a heavier isotope can alter the reaction rate. A significant KIE for a specific bond indicates that this bond is being broken or formed in the rate-determining step. ias.ac.in

| Reaction Type | Key Intermediate(s) | Likely Rate-Determining Step (RDS) | Investigative Method | Reference |

|---|---|---|---|---|

| Radical C-C Cleavage | Iminyl radical, Cyanoalkyl radical | N-O bond homolysis or subsequent fragmentation | Radical trapping, Kinetic analysis | nih.govsemanticscholar.org |

| Beckmann Rearrangement | Nitrilium ion | Concerted migration and leaving group departure | Kinetic studies (effect of catalyst and substituents) | illinois.edu |

| Acid-Catalyzed Hydrolysis | Tetrahedral intermediate | Breakdown of the tetrahedral intermediate | pH-rate profiles, Kinetic analysis | rsc.org |

| Oxime Metathesis | 4-membered cyclic intermediate | Formation of the cyclic intermediate | Computational studies, Kinetic analysis | nih.govresearchgate.net |

pH-Dependence and Catalytic Effects on Reaction Rates

The reactivity of this compound, particularly its hydrolysis and other transformations, is significantly influenced by the pH of the reaction medium and the presence of catalysts. While specific kinetic data for this exact compound is not extensively available in the public domain, the chemical behavior can be inferred from studies on related O-acyl oximes and general principles of organic reaction mechanisms. The electronic properties of the 4-nitrobenzoyl group, being strongly electron-withdrawing, play a crucial role in the molecule's reactivity.

pH-Dependence of Reaction Rates

The hydrolysis of O-acyl oximes, which results in the cleavage of the ester linkage to yield an oxime and a carboxylic acid, is subject to acid-base catalysis. The reaction rate typically exhibits a complex dependence on pH, often illustrated by a pH-rate profile with distinct regions of acid-catalyzed, neutral (or water-catalyzed), and base-catalyzed hydrolysis.

Acid Catalysis: In acidic solutions, the reaction is generally accelerated. nih.govscispace.comnih.gov The mechanism likely involves the protonation of the nitrogen atom of the oxime moiety. This protonation increases the electrophilicity of the carbonyl carbon of the benzoyl group, making it more susceptible to nucleophilic attack by water. Studies on the hydrolysis of acetophenone oximes in acidic media suggest that the rate-determining step can be the general base-catalyzed loss of hydroxylamine from a cationic tetrahedral intermediate. rsc.org For this compound, the electron-withdrawing 4-nitro group would further enhance the electrophilicity of the carbonyl carbon, likely leading to a higher rate of acid-catalyzed hydrolysis compared to O-acyl oximes with electron-donating or neutral substituents on the benzoyl ring.

Neutral and Base Catalysis: In neutral or near-neutral pH, the reaction may proceed via a water-catalyzed pathway, although this is typically slower than the acid- or base-catalyzed routes. nih.gov As the pH increases into the alkaline range, the reaction rate is expected to increase due to base catalysis. nih.gov In this regime, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon of the 4-nitrobenzoyl group. The presence of the electron-withdrawing nitro group would make the carbonyl carbon particularly susceptible to this nucleophilic attack, thus accelerating the rate of base-catalyzed hydrolysis. Research on the hydrolysis of N-substituted pyridinium-4-oximes has shown distinct regions in the pH-rate profile, with hydroxide-ion catalysis becoming dominant at higher pH levels. nih.gov

A generalized pH-rate profile for the hydrolysis of an O-acyl oxime is presented below, illustrating the expected catalytic effects.

Table 1: Generalized pH-Rate Profile for O-Acyl Oxime Hydrolysis This table is illustrative and based on the general behavior of O-acyl oximes. Specific rate constants for this compound are not available.

| pH Range | Dominant Catalytic Species | Expected Effect on Reaction Rate |

| < 7 | H₃O⁺ | Rate increases as pH decreases (acid catalysis). |

| ≈ 7 | H₂O | Relatively slow reaction rate (neutral hydrolysis). |

| > 7 | OH⁻ | Rate increases as pH increases (base catalysis). |

Catalytic Effects on Reaction Rates

Beyond acid-base catalysis in hydrolysis, the reactivity of O-acyl oximes can be influenced by other catalytic systems, often leading to transformations other than simple hydrolysis.

Nucleophilic Catalysis: The reactions of O-acyl oximes can be accelerated by nucleophilic catalysts. For instance, the esterification of ketoximes can be catalyzed by 4-(dimethylamino)pyridine (DMAP) in the presence of a coupling agent. organic-chemistry.org In the context of the reactions of this compound, nucleophiles could potentially catalyze acyl transfer reactions.

Transition Metal Catalysis: O-acyl oximes are versatile substrates in transition metal-catalyzed reactions. dntb.gov.ua These reactions often involve the cleavage of the N-O bond and subsequent formation of new C-C or C-N bonds, rather than hydrolysis of the acyl group.

Palladium Catalysis: O-acetyl oximes have been used as directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov While stable under the catalytic conditions, the oxime group can be subsequently transformed. nih.gov Palladium catalysis has also been employed for the O-arylation of hydroxylamine equivalents to form O-arylhydroxylamines. organic-chemistry.org

Copper and Iridium Catalysis: Copper and iridium complexes have also been shown to catalyze various transformations of O-acyl oximes. For example, iridium-catalyzed reactions have been used in the O-allylic substitution of hydroxylamines. organic-chemistry.org Visible-light-induced reactions catalyzed by iridium complexes can lead to the generation of acyl radicals from O-acyl oximes for use in addition reactions. encyclopedia.pub

Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation reactions using O-acylhydroxamates as substrates have been developed for the synthesis of isoquinolones. nih.gov

Computational Chemistry and Theoretical Studies on Cyclohexanone O 4 Nitrobenzoyl Oxime

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic distribution, molecular geometry, and the energies of different molecular states.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Cyclohexanone (B45756) O-(4-nitrobenzoyl)oxime, DFT calculations would be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms in the ground state. This involves finding the minimum energy structure on the potential energy surface.

Furthermore, DFT is crucial for studying reaction mechanisms by locating and characterizing transition states—the highest energy point along a reaction coordinate. For instance, in studying the synthesis or reactions of this oxime ester, DFT could elucidate the energy barriers and pathways involved. While no specific studies on Cyclohexanone O-(4-nitrobenzoyl)oxime are available, research on similar structures like cyclohexanone oxime has utilized DFT methods, such as B3LYP, to analyze its vibrational spectra and electronic properties. nih.gov

Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and intermolecular and intramolecular bonding interactions. It provides a detailed picture of the Lewis structure of a molecule, including lone pairs and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

For this compound, NBO analysis would reveal key interactions, such as the hyperconjugative effects between the cyclohexyl ring, the oxime group, and the 4-nitrobenzoyl moiety. These interactions are critical in determining the molecule's stability and reactivity. Studies on related molecules, like cyclohexanone, have used NBO analysis to understand atomic hybridization and electronic structure. nih.gov

HOMO-LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability.

A HOMO-LUMO analysis of this compound would predict its reactivity towards nucleophiles and electrophiles and provide information about its electronic absorption spectra. For example, the presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, influencing the molecule's electronic transitions. Computational studies on cyclohexanone oxime have indeed shown that charge transfer occurs within the molecule based on calculated HOMO and LUMO energies. nih.gov

Molecular Dynamics and Conformational Search Algorithms

While quantum mechanics provides a static picture of a molecule, molecular dynamics simulations offer insights into its dynamic behavior over time.

Energy Minimization and Conformational Landscape Mapping

This compound possesses significant conformational flexibility due to the cyclohexyl ring and the rotatable bonds connecting the different functional groups. A thorough conformational search is necessary to identify the various low-energy conformations (conformers) that the molecule can adopt.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties would ideally be compared with experimental results. For instance, theoretical vibrational frequencies from DFT calculations could be correlated with experimental infrared (IR) and Raman spectra. Similarly, calculated NMR chemical shifts would be compared with experimental NMR data, and predicted electronic transitions from HOMO-LUMO analysis would be matched with UV-Vis spectroscopic measurements. This correlation is vital for confirming the accuracy of the computational methods and for providing a deeper understanding of the experimental observations.

Validation of Reaction Mechanisms and Transition State Structures

Computational studies on cyclohexanone oxime and its derivatives have been crucial in elucidating the mechanism of the Beckmann rearrangement. The reaction can proceed through either a concerted or a stepwise pathway, and computational models help to distinguish between these possibilities for specific substrates. For cyclohexanone oxime itself, computational studies have explored the potential energy surface of the rearrangement, identifying the key transition states and intermediates. nih.govunive.it

A typical computational approach to validate a reaction mechanism involves locating the optimized geometries of the reactant, transition state(s), and product(s) on the potential energy surface. The transition state is a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. For the Beckmann rearrangement of a cyclohexanone oxime derivative, this would involve the concerted migration of the anti-periplanar alkyl group to the nitrogen atom with the simultaneous cleavage of the N-O bond.

Table 1: Representative Calculated Geometrical Parameters for the Transition State of a Substituted Cyclohexanone Oxime Rearrangement (Hypothetical Data based on Analogous Systems)

| Parameter | Description | Typical Calculated Value (Å) |

| r(N-O) | Length of the cleaving Nitrogen-Oxygen bond | 1.6 - 1.8 |

| r(C-N_migrating) | Length of the forming Carbon-Nitrogen bond | 1.8 - 2.0 |

| r(C-C_migrating) | Length of the migrating Carbon-Carbon bond | 1.5 - 1.6 |

This table presents hypothetical data based on trends observed in computational studies of related cyclohexanone oxime derivatives.

Structure-Reactivity Correlations from Computational Data

Computational chemistry is a powerful tool for establishing quantitative structure-reactivity relationships. By systematically varying substituents and calculating key electronic and structural parameters, it is possible to correlate these properties with the reactivity of the molecule. For this compound, the electronic effects of the 4-nitrobenzoyl group are of primary interest.

Studies on a range of cyclohexanone oxime derivatives have shown that as the electron-withdrawing character of the substituent on the oxygen atom increases, there are systematic changes in the ground-state geometry of the molecule that reflect the early stages of the Beckmann rearrangement. rsc.org These changes include a lengthening of the N-O bond and a decrease in the C=N-O bond angle. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the electronic structure and orbital interactions within a molecule. In substituted cyclohexanone oximes, NBO analysis has revealed important hyperconjugative interactions, such as the donation of electron density from a lone pair on the oxime oxygen to the antibonding orbital of the adjacent C-C bond (n(O) -> σ(C-C)) and from the sigma bonding orbital of the C-C bond to the antibonding orbital of the N-O bond (σ(C-C) -> σ(N-O)). rsc.org These interactions weaken the respective bonds and are indicative of the electronic pre-disposition of the molecule to undergo rearrangement.

The electron-withdrawing nature of the 4-nitrobenzoyl group in this compound is expected to enhance the σ(C-C) -> σ*(N-O) interaction, thereby weakening the N-O bond and making it a better leaving group. This would lead to a lower activation barrier for the Beckmann rearrangement.

Table 2: Calculated Electronic Properties and Their Correlation with Reactivity for Substituted Cyclohexanone Oximes (Illustrative Data)

| Substituent on Oxygen | Hammett Parameter (σp) | Calculated N-O Bond Length (Å) | Calculated Activation Energy (kcal/mol) |

| -H | 0.00 | 1.41 | 35 |

| -COCH3 | 0.50 | 1.43 | 30 |

| -CO-C6H4-NO2 | 0.78 | 1.45 | < 30 (predicted) |

| -SO2CH3 | 0.72 | 1.44 | 28 |

This table presents illustrative data to demonstrate the expected trends based on computational studies of analogous systems. The value for this compound is a prediction based on these trends.

Computational studies on related systems also allow for the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals can provide further insights into the reactivity of the molecule. For this compound, the LUMO is expected to have significant character on the N-O bond, consistent with its role as the site of nucleophilic attack or bond cleavage in the initial steps of many of its reactions.

Advanced Applications in Chemical Sciences Beyond Basic Synthesis

Reagents and Intermediates in Complex Organic Synthesis

The strategic placement of the O-(4-nitrobenzoyl) group on the cyclohexanone (B45756) oxime core transforms it into an adaptable precursor for a variety of nitrogen-containing compounds. This functionality facilitates reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Quinolines)

O-acyl oximes, such as cyclohexanone O-(4-nitrobenzoyl)oxime, are valuable building blocks for constructing nitrogen-containing heterocyclic scaffolds. ccspublishing.org.cnresearchgate.netresearchgate.net The reactivity of the C=N-O system can be harnessed through various catalytic strategies to achieve annulation reactions.

Pyrroles: The synthesis of pyrrole derivatives can be achieved through radical cyclization pathways. clockss.orgoup.com For instance, an iminyl radical, generated from an unsaturated O-acyl oxime, can undergo an intramolecular addition to a carbon-carbon double bond, leading to the formation of a five-membered ring. oup.comtcichemicals.com While the Trofimov reaction represents a classic method for pyrrole synthesis from ketoximes and acetylenes, modern methods often leverage the controlled generation of reactive intermediates from O-acyl derivatives. researchgate.netresearchgate.net

Pyridines: The construction of the pyridine (B92270) ring can be accomplished via transition-metal-catalyzed [2+2+2] cycloadditions. In this approach, an oxime derivative can react with two molecules of an alkyne, assembling the six-membered pyridine core in a highly efficient manner. mdpi.com

Quinolines: Quinolines and their annulated derivatives can be synthesized via photocyclization of appropriately substituted O-acyl oximes. dcu.ie This light-induced reaction involves a 6π-electrocyclization, where the C=N bond of the oxime and a β-aryl group participate in ring closure. The subsequent elimination of the carboxylic acid (in this case, 4-nitrobenzoic acid) drives the reaction forward to yield the aromatic quinoline system. dcu.ie Copper-catalyzed domino reactions involving O-acyl oximes have also been developed to provide direct access to functionalized quinolines. researchgate.net

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Pyrrole | Radical Cyclization | Iminyl Radical |

| Pyridine | [2+2+2] Cycloaddition | Oxime + Alkynes |

| Quinoline | Photocyclization / Domino Reaction | Unsaturated Oxime / Iminyl Radical |

Utility in the Construction of Amines, Amides, and Nitriles

The O-(4-nitrobenzoyl)oxime functionality serves as a masked amine and can be readily converted into several crucial nitrogen-containing functional groups.

Amides: The most prominent reaction of this compound is the Beckmann rearrangement, which yields ε-caprolactam, the monomer for Nylon-6. wikipedia.orgnih.gov The O-(4-nitrobenzoyl) group is an excellent leaving group, facilitating the rearrangement under milder conditions than those required for the parent oxime, which typically necessitates strong acids like oleum or sulfuric acid. masterorganicchemistry.comresearchgate.netillinois.edu The reaction proceeds via a stereospecific migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org This transformation is a cornerstone of industrial polymer chemistry.

Amines: The oxime functionality can be reduced to form the corresponding primary amine, cyclohexylamine. Furthermore, O-acyl oximes can act as electrophilic aminating agents. Recent photochemical methods have shown that O-benzoyl oximes can serve as a source of iminyl radicals for C-N bond formation with alkyl iodides, which upon hydrolysis yield primary amines. rsc.org

Nitriles: While the Beckmann rearrangement is the primary pathway for ketoximes, a competing reaction known as Beckmann fragmentation can occur, leading to the formation of nitriles. wikipedia.org This pathway is favored when the migrating group is a tertiary carbon, which can stabilize the resulting carbocation. For cyclohexanone oxime derivatives, fragmentation can lead to ring-opening and the formation of ω-cyano carboxylic acids or related nitrile products under specific conditions. researchgate.net

Role in C-N and C-C Bond Construction Strategies

This compound is instrumental in advanced strategies for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, primarily through pathways involving iminyl radicals. The cleavage of the weak N-O bond, facilitated by heat, light, or a catalyst, generates a highly reactive iminyl radical.

C-N Bond Formation: The generation of an iminyl radical intermediate is central to many heterocycle syntheses where this radical is trapped intramolecularly. acs.org This process establishes a new C-N bond during the cyclization step. Electrosynthesis methods also leverage C-N bond formation, for example, in the production of cyclohexanone oxime itself from cyclohexanone and a nitrogen source, a reaction that is fundamental to its role as an intermediate. nih.govresearchgate.net

C-C Bond Formation: The synthetic utility of iminyl radicals extends to C-C bond formation. In the absence of an efficient radical trap, the iminyl radical can undergo β-scission, leading to the formation of a C-centered radical. acs.org More synthetically useful are intramolecular radical additions, where the nitrogen-centered iminyl radical attacks a tethered alkene or alkyne. This key C-C bond-forming step initiates a cascade that can be terminated by hydrogen atom abstraction or further reaction to build complex molecular architectures. oup.commdpi.com

Photochemistry and Photoreactions

The presence of the 4-nitrobenzoyl chromophore coupled with the intrinsically weak N-O bond makes this compound a prime candidate for photochemical applications. Irradiation with light can precisely initiate chemical reactions, offering a degree of control not achievable with thermal methods.

Use as Photoinitiators and Radical Precursors in Polymerization and Organic Transformations

O-acyl oximes are a well-established class of photoinitiators used to trigger radical polymerization. jst.go.jp Upon exposure to ultraviolet (UV) light, this compound undergoes efficient homolytic cleavage of the N-O bond. mdpi.com

This photo-cleavage event produces two distinct radical species: an iminyl radical and a 4-nitrobenzoyloxyl radical. The 4-nitrobenzoyloxyl radical can subsequently decarboxylate to generate a 4-nitrophenyl radical. Both the iminyl and aryl radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and styrenes. The efficiency of radical generation is often enhanced by the presence of aromatic groups in the oxime structure. mdpi.com This property makes such compounds valuable components in UV-curable coatings, inks, and adhesives.

| Radical Species Generated | Origin | Role |

| Iminyl Radical | Homolysis of N-O bond | Initiates polymerization, participates in C-C/C-N bond formation |

| 4-Nitrobenzoyloxyl Radical | Homolysis of N-O bond | Can initiate polymerization or decarboxylate |

| 4-Nitrophenyl Radical | Decarboxylation of benzoyloxyl radical | Initiates polymerization |

Photo-Cleavage Agents and Light-Induced Transformations

Beyond polymerization, the light-induced cleavage of the N-O bond serves as a gateway to various organic transformations. researchgate.net The generated iminyl radicals can be trapped intramolecularly to synthesize nitrogen heterocycles, as discussed previously, but under photochemical conditions.

One of the most significant light-induced transformations is the photo-Beckmann rearrangement . researchgate.netorganicreactions.orgamanote.com Unlike the thermal, acid-catalyzed version, the photochemical rearrangement often proceeds through a different mechanism involving an oxaziridine intermediate formed from the singlet excited state of the oxime. researchgate.net This can sometimes lead to different product distributions or allow the reaction to occur under neutral, mild conditions.

Additionally, visible-light photocatalysis can be used to induce the E/Z isomerization of oximes. nih.govorganic-chemistry.org While the thermodynamically more stable E-isomer is typically formed during synthesis, irradiation in the presence of a photosensitizer can generate the less stable Z-isomer. Since the stereochemistry of the oxime dictates which group migrates in the Beckmann rearrangement, this photochemical isomerization provides a powerful tool to control the regiochemical outcome of the subsequent rearrangement, enabling the synthesis of amides that are not accessible through the traditional thermal process. nih.govorganic-chemistry.org

Dynamic Covalent Materials and Adaptable Networks

The integration of dynamic covalent bonds into polymer networks has given rise to Covalent Adaptable Networks (CANs), a class of materials that merges the robustness of thermosets with the reprocessability of thermoplastics. nih.govmdpi.com Oxime chemistry, in particular, has emerged as a highly versatile tool for creating these advanced materials. nih.govrsc.org The reversible nature of the oxime linkage allows for bond exchange under specific stimuli, enabling properties such as self-healing, malleability, and recyclability. nih.govrsc.org

Integration of Oxime Chemistry into Polymeric Materials

The oxime functional group present in this compound serves as a key component for its potential integration into polymeric materials. This integration can be achieved by designing polymer backbones that contain either ketone/aldehyde functionalities or alkoxyamine groups. This compound, or derivatives thereof, can then be used as cross-linkers or dynamic nodes within the polymer network. The formation of the oxime bond is a condensation reaction that is highly efficient and often requires mild, catalyst-free conditions, producing water as the only benign byproduct. rsc.org

This chemistry has been successfully used to create dynamic hydrogels and other robust materials. nih.gov The hydrolytic stability of the oxime bond is notably superior to that of imines, making it suitable for applications in various environments. researchgate.net By incorporating units like this compound, chemists can create cross-linked polymeric materials that maintain their structural integrity while being capable of reprocessing under specific triggers, such as acid catalysis. nih.govrsc.org

| Feature | Description | Relevance to this compound |

| Reaction Type | Oxime Formation/Exchange | The core C=N-O linkage enables dynamic covalent bonding. |

| Reactants | Ketone/Aldehyde + Alkoxyamine | The cyclohexanone moiety provides the ketone-derived part of the oxime. |

| Conditions | Often mild, can be acid-catalyzed for exchange. | Facilitates incorporation into polymers without harsh synthesis conditions. |

| Byproduct | Water | Environmentally benign synthesis route. |

| Bond Stability | More hydrolytically stable than imines. | Suitable for creating durable yet adaptable materials. researchgate.net |

Tunable Dynamic Properties via Oxime-Based Systems

A significant advantage of using oxime-based systems in CANs is the ability to tune their dynamic properties. The kinetics of the oxime exchange reaction, which dictates the material's ability to adapt and flow, can be precisely controlled by altering the electronic nature of the substituents on the oxime. nih.govrsc.org

In this compound, the presence of the 4-nitrobenzoyl group has a profound electronic effect. The nitro group is strongly electron-withdrawing, which influences the lability of the C=N bond and the N-O bond. This substituent effect is critical in modulating the rate of the dynamic exchange. nih.govrsc.org Research has demonstrated that both experimental and computational studies support the importance of substituent effects on the kinetics of oxime metathesis. nih.govrsc.org By strategically choosing substituents, researchers can design materials with a wide range of properties, from rapidly self-healing gels to slowly relaxing, tough thermosets. This tunability allows for the creation of bespoke materials tailored for specific advanced applications. rsc.org

Exploration of Bioactive Potential (Non-Clinical Avenues)

While not intended for clinical use, the unique chemical structure of this compound makes it a candidate for screening in various non-clinical biological applications. The combination of an oxime ether linkage with a nitroaromatic moiety suggests potential interactions with biological systems, which can be explored in agrochemical and research contexts.

Agrochemical Applications (e.g., Herbicidal, Fungicidal, Insecticidal Precursors)

The field of agrochemicals frequently utilizes compounds containing oxime and nitroaromatic functionalities. Oxime derivatives, specifically oxime carbamates and ethers, have been investigated for their pesticidal properties. Certain arylcyanomethylenequinone oximes have been reported to have potential as herbicides and fungicides. mdpi.com For instance, specific oxime derivatives have been shown to act as plant growth regulators or inhibitors of enzymatic activity in insects. mdpi.com

| Potential Application | Relevant Structural Moiety | Rationale |

| Herbicide | Oxime Ether, Nitroaromatic Ring | Similar structures have shown plant growth regulation properties. mdpi.com |

| Fungicide | Oxime Ether, Nitroaromatic Ring | The nitro group can be crucial for antifungal activity; some oximes show strong action against fungal pathogens like Candida. mdpi.com |

| Insecticide | Oxime Ether | The oxime functional group is present in various classes of insecticides and can be a precursor to active compounds. mdpi.com |

Biochemical Probes and Tool Compounds for Biological Research

Oxime ligation is a powerful tool in chemical biology and bioconjugation due to its high chemoselectivity and the stability of the resulting bond under physiological conditions. researchgate.netresearchgate.net The reaction occurs specifically between an alkoxyamine and a ketone or aldehyde, allowing for the precise labeling of biomolecules in complex biological mixtures.

This compound could serve as a scaffold for developing biochemical probes. For instance, the cyclohexanone portion could be modified to include a reactive handle for attachment to a protein or other biomolecule of interest. The 4-nitrobenzoyl group, with its distinct spectroscopic properties, could function as a reporter group or be replaced by a fluorophore, biotin tag, or affinity label. Such tool compounds are invaluable for studying biological processes, identifying protein interactions, and visualizing cellular components.

Cytotoxicity Studies on Cell Lines for Compound Screening (pre-clinical, non-human)

Preliminary assessment of a compound's biological activity often involves in vitro cytotoxicity screening against various cell lines. This process helps to identify potential modes of action and provides a baseline for further investigation. Studies on related compounds, such as other cyclohexanone and acetophenone oxime ethers, have demonstrated cytotoxic effects on cancer cell lines like HeLa. researchgate.net Furthermore, oxime analogs of existing drugs have been synthesized and evaluated for their cytotoxic potential against a range of cancer cells, including HepG2 (liver carcinoma) and CT26 (colon carcinoma), with some derivatives showing significantly enhanced activity compared to the parent compounds. biointerfaceresearch.com

Given these precedents, this compound would be a logical candidate for such screening. A typical study would involve exposing various cell lines to increasing concentrations of the compound and measuring cell viability using an assay like the MTT test. The results, often expressed as an IC50 value (the concentration required to inhibit 50% of cell growth), would provide data on its potency and selectivity.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Oxime Ester Transformations

A significant area of future research lies in the development of innovative catalytic systems to mediate the transformations of cyclohexanone (B45756) O-(4-nitrobenzoyl)oxime. O-acyl oximes are recognized as versatile building blocks in organic synthesis, especially for constructing nitrogen-containing heterocycles under transition metal catalysis. rsc.org Research has demonstrated that transition metals like palladium and copper can effectively catalyze reactions involving O-acyl oximes. rsc.orgresearchgate.netrsc.org These reactions often proceed through the cleavage of the N-O bond, which can act as an internal oxidant, thus avoiding the need for external oxidizing agents. rsc.orgresearchgate.net

Future investigations could focus on designing catalysts for specific transformations of cyclohexanone O-(4-nitrobenzoyl)oxime, such as:

Asymmetric Hydrogenation: The development of iridium-based catalysts for the asymmetric hydrogenation of oximes to produce chiral hydroxylamines with high enantioselectivity presents a promising route. incatt.nl Applying such catalysts to this compound could yield valuable chiral building blocks.

C-H Functionalization: O-acetyl oximes have been shown to serve as effective directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov The oxime moiety in this compound could similarly direct the functionalization of the cyclohexyl ring, leading to novel substituted cyclohexanone derivatives.

Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for generating radicals from oxime esters. acs.orgnih.gov Photocatalysts, such as iridium complexes, can facilitate the single-electron transfer to the oxime ester, leading to C-C or N-O bond cleavage and the formation of acyl or iminyl radicals. acs.orgnih.govnsf.gov These radicals can then participate in a variety of bond-forming reactions.

| Catalyst System | Transformation | Potential Product from this compound | Reference |

| Palladium(II) Acetate | C-H Acetoxylation | Acetoxylated Cyclohexanone Derivatives | nih.gov |

| Copper(I) Salts | Aza-Heck Cyclization | Nitrogen-containing spirocycles | rsc.org |

| fac-Ir(ppy)₃ (photocatalyst) | Acyl Radical Generation | Functionalized Cyclohexanone Derivatives | acs.orgnih.gov |

| Iridium-based complex | Asymmetric Hydrogenation | Chiral Hydroxylamines | incatt.nl |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The synthesis of pharmaceutical intermediates involving oximes has been successfully demonstrated in flow reactors. acs.orgresearchgate.net Future research could explore the integration of this compound into continuous flow processes. This could be particularly beneficial for:

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially exothermic reactions or handling unstable intermediates generated from the oxime ester.

Photochemical Reactions: The high surface-area-to-volume ratio of flow reactors makes them ideal for photochemical transformations, ensuring uniform irradiation and improving the efficiency of light-induced reactions of this compound. acs.org

Automated Synthesis: Integrating flow reactors with automated systems can enable high-throughput screening of reaction conditions and catalysts for the transformations of this compound, accelerating the discovery of new synthetic routes and applications.

Advanced Materials Science Applications (e.g., Photosensitive Coatings, Responsive Gels)

The inherent properties of the oxime ester functionality make this compound a compelling candidate for applications in materials science.

Photosensitive Coatings: Oxime esters are widely recognized as efficient Type I photoinitiators for free-radical polymerization. nih.govpatsnap.com Upon exposure to light, the N-O bond cleaves, generating radicals that can initiate the polymerization of monomers like acrylates. nih.govrsc.org The 4-nitrobenzoyl group in this compound may influence the absorption properties, potentially allowing for initiation at specific wavelengths. Future research could investigate its efficiency as a photoinitiator for creating thin films and coatings for applications in microelectronics and 3D printing. patsnap.comresearchgate.netresearchgate.net

Responsive Gels: The dynamic nature of the oxime bond can be exploited to create responsive or "smart" materials. Hydrogels cross-linked with oxime bonds have been shown to exhibit self-healing properties and can undergo a reversible gel-to-sol transition in response to changes in pH. nih.govrsc.orgrsc.org Furthermore, poly(oxime-ester) vitrimers, which are network polymers with dynamic covalent bonds, can be reprocessed and recycled without the need for catalysts. escholarship.org this compound could serve as a key component or cross-linker in the development of such advanced materials.

| Material Application | Key Property of Oxime Ester | Potential Role of this compound | Reference |

| Photosensitive Coatings | Photoinitiator for radical polymerization | Initiating polymerization upon UV/Visible light exposure | nih.govpatsnap.comrsc.org |

| Responsive Hydrogels | Dynamic covalent oxime bonds | Cross-linker enabling self-healing and pH-responsiveness | nih.govrsc.orgrsc.org |

| Recyclable Vitrimers | Catalyst-free bond exchange in poly(oxime-ester) networks | Monomer or cross-linker for sustainable plastics | escholarship.org |

Deeper Exploration of Radical Reactivity and Selective Bond Activations

The generation of radicals from oxime esters is a cornerstone of their reactivity. nsf.govnih.govnih.gov The cleavage of the N-O bond, often facilitated by light or a transition metal catalyst, leads to the formation of iminyl radicals. nsf.govnih.gov In certain structures, subsequent C-C bond cleavage can occur, generating other valuable radical intermediates. acs.orgnih.govnih.gov

For this compound, future research should focus on:

Selective N-O vs. C-C Bond Cleavage: Investigating the conditions that favor the cleavage of the N-O bond to generate an iminyl radical versus the potential for cleavage of the C1-C2 or C1-C6 bond of the cyclohexanone ring. This selectivity would be crucial for directing the subsequent reactions.

Iminyl Radical Cyclizations: Exploring the intramolecular reactions of the generated iminyl radical. Depending on the substrate design, this could lead to the formation of various nitrogen-containing heterocyclic structures. nih.govnih.gov

Acyl Radical Generation: While less direct for this specific molecule, strategies to induce fragmentation to yield a 4-nitrobenzoyl radical could be explored, which would have applications in acylation reactions. acs.orgnsf.gov

Synergistic Approaches Combining Computational and Experimental Methodologies

A comprehensive understanding of the reactivity and properties of this compound will be best achieved through a synergistic approach that combines experimental work with computational modeling.

Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the role of catalysts in transformations of the oxime ester. mdpi.com

Stereochemistry: Computational methods can help predict and explain the E/Z isomerism of the oxime double bond and its influence on reactivity, which has been shown to be a critical factor in some catalytic hydrogenations. incatt.nlmdpi.com

Spectroscopic Analysis: The combination of experimental techniques like Nuclear Magnetic Resonance (NMR), Electron Spin Resonance (ESR) for radical detection, and X-ray crystallography with computational predictions can provide a detailed picture of the compound's structure, dynamics, and reaction pathways. nih.govmdpi.com

By leveraging these combined methodologies, researchers can accelerate the development of new applications for this compound and the broader class of oxime esters.

Q & A

Q. What are the primary laboratory synthesis methods for cyclohexanone oxime, and how do they differ in efficiency?

Cyclohexanone oxime is typically synthesized via the ammoximation of cyclohexanone using hydroxylamine derivatives. A common academic approach involves TS-1 zeolite catalysts under mild conditions, which minimizes byproducts and enhances selectivity . Alternatively, electrochemical strategies integrating plasma activation and electrocatalysis enable ambient-condition synthesis using nitrate (NO₃⁻) as a nitrogen source, reducing reliance on hazardous reagents . Comparative efficiency

| Method | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Ammoximation | TS-1 zeolite | 85–92 | 80°C, aqueous NH₃ | |

| Electrochemical | TiO₂ | 78 | Ambient, NO₃⁻ | |

| Beckmann rearrangement | Nb-MCM-41 | 95 | Gas phase, 350°C |

Q. Which spectroscopic techniques are most effective for characterizing cyclohexanone oxime derivatives?

FT-IR and FT-Raman spectroscopy are standard for identifying functional groups (e.g., N–O, C=N stretching) and conformational isomers . Computational methods like DFT (B3LYP/6-311++G(d,p)) validate vibrational assignments and predict molecular electrostatic potential (MEP) surfaces . X-ray crystallography resolves structural details, such as bond angles in cyclohexanone oxime derivatives, critical for understanding reactivity .

Q. What in vitro assays are used to evaluate the oxidative toxicity of cyclohexanone oxime?

Hemoglobin oxidation assays measure the conversion of Fe²⁺-hemoglobin to Fe³⁺-methemoglobin, indicating oxidative stress . Thiobarbituric acid reactive substances (TBARS) assays quantify lipid peroxidation in erythrocyte membranes, linking oxime exposure to membrane damage .

Advanced Research Questions

Q. How can conflicting mutagenicity data for cyclohexanone oxime be resolved?

Cyclohexanone oxime shows mutagenicity in Salmonella typhimurium TA1535 but not TA100, likely due to differences in the rfa mutation (altered lipopolysaccharide layer) affecting compound uptake . Researchers should cross-validate using metabolic activation systems (e.g., liver S9 fractions) and alternative bacterial strains (e.g., TA98 for frameshift mutations).

Q. What mechanistic insights explain the role of Lewis acids in the Beckmann rearrangement of cyclohexanone oxime?

Nb-MCM-41 catalysts promote N-protonation of cyclohexanone oxime, forming a Brønsted acid site that facilitates rearrangement to ε-caprolactam. Computational studies reveal that adsorbed oxime coordinates to Nb centers, lowering the activation energy for C–N bond cleavage . Gas-phase studies using pyridine analogs confirm proton transfer as the rate-determining step .

Q. How do green chemistry approaches improve cyclohexanone oxime synthesis?

Substituting (NH₃OH)₂SO₄ with NH₃ and H₂O₂ reduces sulfate waste in ammoximation . Electrochemical methods using renewable electricity and nitrate sources (e.g., NO₃⁻ from air plasma) achieve 78% yield with near-zero carbon emissions .

Methodological Challenges

Q. What strategies mitigate thermal decomposition during cyclohexanone oxime purification?

Falling-film evaporators minimize residence time and decomposition during solvent removal. Co-evaporation with alcohols (e.g., methanol) stabilizes oxime via hydrogen bonding, reducing degradation to <1% . Process parameters:

| Parameter | Optimal Range | Impact on Decomposition |

|---|---|---|

| Temperature | 80–100°C | Lower temps reduce degradation |

| Pressure | 10–50 kPa | Vacuum enhances evaporation rate |

| Solvent ratio | 1:1 (oxime:MeOH) | Stabilizes oxime structure |

Q. How do catalyst pore structures influence cyclohexanone ammoximation efficiency?

TS-1 zeolites with microporous channels (<0.6 nm) restrict substrate diffusion, limiting yields. Hierarchical TS-1 (mesoporous/microporous) increases accessibility, boosting conversion from 85% to 94% . Nb-modified MCM-41 enhances acid site density, achieving 95% caprolactam selectivity at 350°C .

Data Contradiction Analysis

Q. Why do in vivo and in vitro toxicity models yield divergent results for cyclohexanone oxime?

In Fischer rats, cyclohexanone oxime (150 mg/kg) causes hematotoxicity via nitric oxide (NO) release, detected in venous blood . However, in vitro assays (e.g., liver microsomes) may underestimate toxicity due to rapid oxime clearance (t₁/₂ <24 hr) and species-specific metabolic differences . Researchers should integrate pharmacokinetic models (e.g., PBPK) to reconcile discrepancies.

Future Research Directions

- Catalyst Design : Develop bifunctional catalysts for one-pot ammoximation-Beckmann rearrangement .

- Toxicology : Investigate oxidative stress pathways using CRISPR-engineered cell lines to pinpoint molecular targets .

- Sustainability : Scale electrochemical synthesis using flow reactors for industrial adoption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.